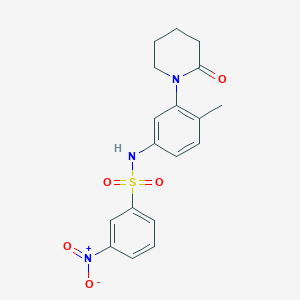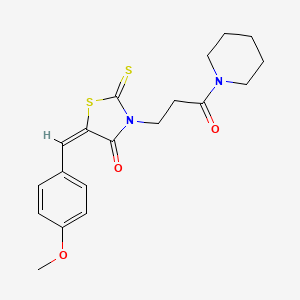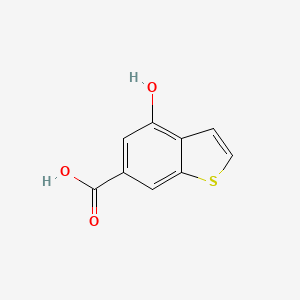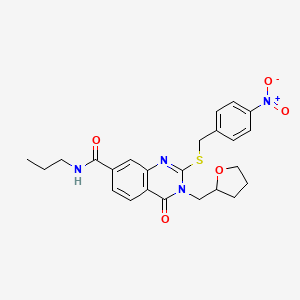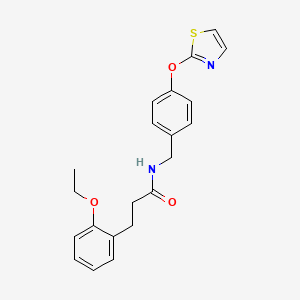
1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)-2-(o-tolyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)-2-(o-tolyl)ethanone, also known as PZ-2891, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PZ-2891 belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Research has been conducted on the synthesis and reactions of related compounds, focusing on their potential in creating heterocyclic compounds with various biological activities. For example, a study by Attaby et al. (2006) detailed the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, highlighting their antiviral activities against HSV1 and HAV-MBB (Attaby, Elghandour, Ali, & Ibrahem, 2006). This suggests a potential pathway for developing antiviral agents from similar compounds.
Biological Activities
- Compounds within this chemical family have been explored for their biological activities, including antiviral and anticancer effects. The synthesis of pyrazoles and their evaluation as σ1 receptor antagonists for pain management indicate the therapeutic potential of these molecules. For instance, Díaz et al. (2020) identified a pyrazole derivative as a clinical candidate for treating pain, demonstrating significant solubility and antinociceptive properties in animal models (Díaz, García, Torrens, Caamaño, Enjo, Sicre, Lorente, Port, Montero, Yeste, Alvarez, Martin, Maldonado, de laPuente, Vidal-Torres, Cendán, Vela, & Almansa, 2020).
Antimicrobial and Antitumor Activities
- Another study focused on the synthesis of new pyridine derivatives and evaluated their antimicrobial activity, revealing modest activity against certain bacteria and fungi. This suggests the potential for developing antimicrobial agents from similar compounds (Patel, Agravat, & Shaikh, 2011). Moreover, compounds like piperazine-2,6-dione derivatives have been evaluated for their anticancer activity, showing potential against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Molecular Structure Investigations
- Research into the molecular structures of related compounds, including s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, has been conducted. These studies include X-ray crystallography, Hirshfeld, and DFT calculations to understand the compounds' molecular interactions and electronic properties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021). This foundational research supports the design and development of new therapeutic agents with optimized properties.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-16-5-2-3-6-17(16)13-21(27)26-11-9-25(10-12-26)20-14-19(23-24-20)18-7-4-8-22-15-18/h2-8,14-15H,9-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELFIDKUXBTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NNC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2604796.png)
![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)

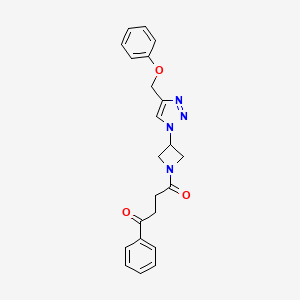
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)
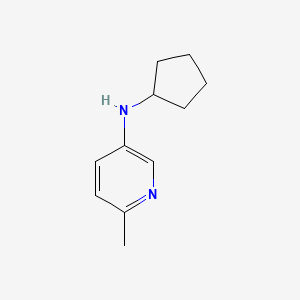
![6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-propyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2604805.png)
![1-(4-chlorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2604807.png)
